![molecular formula C17H16ClN5O4 B12797007 3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo- CAS No. 83748-28-1](/img/structure/B12797007.png)
3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is a complex organic compound with a molecular formula of C17H16ClN5O4 and a molecular weight of 389.79 g/mol This compound is notable for its unique structure, which includes a butyl group, a chloronitrophenyl azo group, and a dihydroxy-methyl-oxonicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-chloro-2-nitroaniline to form the corresponding diazonium salt. This is achieved by treating 4-chloro-2-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile under basic conditions to form the azo compound. This step requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes:
Large-scale Diazotization: Using industrial-grade reagents and equipment to handle the diazotization reaction efficiently.
Automated Coupling: Employing automated systems to control the coupling reaction, ensuring consistent quality and yield of the final product.
化学反应分析
Types of Reactions
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 1-butyl-5-[(4-chloro-2-aminophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,2-dihydro-6-oxo-4-methyl-2-oxonicotinonitrile.
科学研究应用
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
作用机制
The mechanism by which 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The azo group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
1-BUTYL-5-[(4-CHLORO-2-AMINOPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE: A reduced form of the compound with an amino group instead of a nitro group.
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-OXO-4-METHYL-2-OXONICOTINONITRILE: An oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an azo group and a nitro group makes it particularly interesting for research in various fields.
属性
CAS 编号 |
83748-28-1 |
|---|---|
分子式 |
C17H16ClN5O4 |
分子量 |
389.8 g/mol |
IUPAC 名称 |
1-butyl-5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN5O4/c1-3-4-7-22-16(24)12(9-19)10(2)15(17(22)25)21-20-13-6-5-11(18)8-14(13)23(26)27/h5-6,8,24H,3-4,7H2,1-2H3 |
InChI 键 |
GCEKBFALPSNSRO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
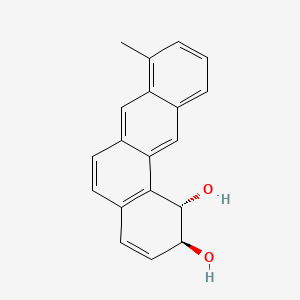

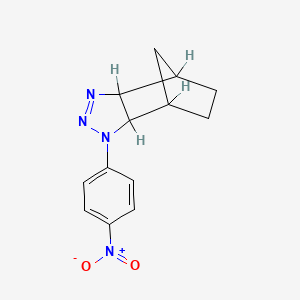



![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
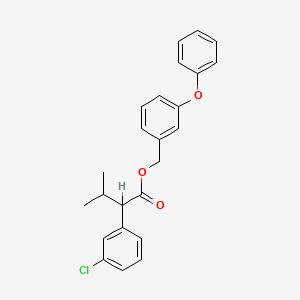
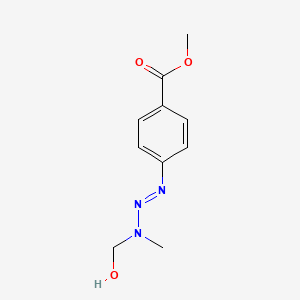


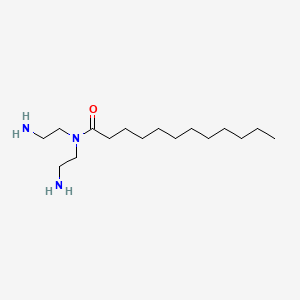
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
